Spectral Data of 4-Bromobenzofuran: A Technical Overview
Spectral Data of 4-Bromobenzofuran: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4-bromobenzofuran, a key heterocyclic intermediate in pharmaceutical and materials science research. Due to the limited availability of public domain spectral data for this specific compound, this document outlines the expected spectral characteristics based on known chemical principles and provides standardized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Data Presentation
Table 1: 1H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Anticipated Aromatic Region | |||
| Anticipated Furan Ring Protons |
Table 2: 13C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| Anticipated Aromatic/Furan Carbons | |
| Anticipated Carbon-Bromine Adduct |
Table 3: IR Spectral Data (Predicted Key Absorptions)
| Wavenumber (cm-1) | Intensity | Functional Group Vibration |
| ~3100 | Medium | Aromatic C-H Stretch |
| ~1600-1450 | Medium-Strong | Aromatic C=C Bending |
| ~1250 | Strong | Aryl-O Stretch |
| ~1100-1000 | Strong | C-O Stretch (Furan) |
| ~800-600 | Strong | C-Br Stretch |
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 196/198 | High | [M]+•, [M+2]+• (Isotopic pattern for Br) |
| 117 | Moderate | [M-Br]+ |
| 89 | Moderate-High | [M-Br-CO]+ |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques discussed. These protocols are standardized for organic compounds and can be readily adapted for the analysis of 4-bromobenzofuran.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
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Sample Preparation: Dissolve approximately 5-10 mg of 4-bromobenzofuran in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.
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Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for 1H NMR.
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1H NMR Acquisition:
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Acquire a standard one-dimensional proton spectrum.
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Typical parameters include a 30-45 degree pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
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A relaxation delay of 1-2 seconds between scans is recommended.
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13C NMR Acquisition:
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Acquire a proton-decoupled 13C spectrum.
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A larger spectral width (e.g., 0-220 ppm) is necessary.
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Due to the low natural abundance of 13C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
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Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clean spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
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Sample Preparation: As 4-bromobenzofuran is a liquid at room temperature, the neat liquid can be analyzed directly. Place a small drop of the sample between two KBr or NaCl plates to form a thin film.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition:
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Record a background spectrum of the clean KBr/NaCl plates.
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Place the sample plates in the spectrometer and record the sample spectrum.
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Typically, spectra are collected over a range of 4000-400 cm-1.
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Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
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Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like 4-bromobenzofuran, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample is injected into a GC where it is vaporized and separated from any impurities before entering the mass spectrometer.
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Ionization: Utilize Electron Impact (EI) ionization. In this method, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
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Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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Detection: The abundance of each ion at a specific m/z is measured by a detector.
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Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion peak will confirm the molecular weight, and the fragmentation pattern provides structural information. The presence of bromine will be indicated by a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak.
Data Acquisition and Analysis Workflow
The following diagram illustrates the logical workflow for the spectral analysis of 4-bromobenzofuran.
